1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine 1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837975
InChI: InChI=1S/C7H9F2N3O/c8-4(9)5-11-6(12-13-5)7(10)2-1-3-7/h4H,1-3,10H2
SMILES:
Molecular Formula: C7H9F2N3O
Molecular Weight: 189.16 g/mol

1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine

CAS No.:

Cat. No.: VC15837975

Molecular Formula: C7H9F2N3O

Molecular Weight: 189.16 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine -

Specification

Molecular Formula C7H9F2N3O
Molecular Weight 189.16 g/mol
IUPAC Name 1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine
Standard InChI InChI=1S/C7H9F2N3O/c8-4(9)5-11-6(12-13-5)7(10)2-1-3-7/h4H,1-3,10H2
Standard InChI Key AFZIMNHTNWFTRJ-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C2=NOC(=N2)C(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine (IUPAC name: 1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine) is a small organic molecule with the molecular formula C₇H₉F₂N₃O and a molar mass of 189.16 g/mol . Its structure features a cyclobutylamine group linked to a 1,2,4-oxadiazole ring substituted with a difluoromethyl moiety (Fig. 1A). Key identifiers include:

PropertyValueSource
SMILESC1CC(C1)(C2=NOC(=N2)C(F)F)N
InChI KeyAFZIMNHTNWFTRJ-UHFFFAOYSA-N
PubChem CID71757431
Solubility (Predicted)23.7 mg/mL in water

The difluoromethyl group enhances electronegativity and metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions within enzyme binding pockets .

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions for adducts range from 139.3 Ų ([M-H]⁻) to 146.4 Ų ([M+Na]⁺), indicating moderate polarity suitable for blood-brain barrier penetration . Quantum mechanical/molecular mechanical (QM/MM) simulations reveal a 2.79 Å distance between the oxadiazole’s electrophilic carbon and a catalytic water molecule in HDAC6, facilitating nucleophilic attack .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves a three-step sequence (Fig. 2B):

  • Oxadiazole Ring Formation: Cyclobutane carbonyl chloride reacts with hydroxylamine to form an intermediate hydroxamic acid, which undergoes cyclization with cyanogen bromide to yield the 1,2,4-oxadiazole core.

  • Difluoromethylation: Electrophilic substitution using difluoromethyl triflate introduces the -CF₂H group at position 5 of the ox

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